Miransertib HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . Miransertib HCl has potential for PI3K/AKT-driven tumors and Proteus syndrome research .
Molecular Structure Analysis
The molecular formula of Miransertib HCl is C27H25ClN6 . Its molecular weight is 468.98 .
Chemical Reactions Analysis
Miransertib HCl is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .
Wissenschaftliche Forschungsanwendungen
Treatment of Leishmaniasis
Miransertib HCl has been found to be effective against Leishmania , a parasite that causes the disease Leishmaniasis . This disease affects more than 12 million people in 88 countries . Miransertib HCl, an orally-available and selective Akt inhibitor, has shown effectiveness against both Leishmania donovani and Leishmania amazonensis , the causative agents of visceral and cutaneous leishmaniasis, respectively . It has also been observed to enhance mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .
Treatment of PIK3CA-related Overgrowth Syndrome (PROS)
Miransertib HCl has been used in the treatment of PIK3CA-related overgrowth spectrum (PROS) . PROS refers to a group of rare disorders caused by somatic activating mutations in PIK3CA, resulting in abnormal PI3K-AKT-mTOR pathway signalling . Miransertib HCl, an orally available, selective pan-AKT inhibitor, has shown efficacy in vitro and has been used therapeutically in two patients with severe PROS who had exhausted conventional treatment methods . Improvements were observed in both patients, including alleviation of respiratory compromise, improved seating and lying postures, reduction in seizure burden, and improved quality of life measures .
Oncology Applications
Miransertib HCl is an orally administered allosteric pan-AKT inhibitor that has been studied in the oncology setting . It has been used in the treatment of AKT-mutant cancers . The AKT pathway is often dysregulated in cancer, leading to increased cell survival and proliferation. By inhibiting this pathway, Miransertib HCl can potentially slow down or stop the growth of cancer cells .
Treatment of Proteus Syndrome
Miransertib HCl has also been used in the treatment of Proteus syndrome , a rare overgrowth disorder . This syndrome is characterized by the overgrowth of bones, skin, and other tissues. Cells affected by Proteus syndrome have been found to have a mutation in the AKT1 gene . Miransertib HCl, as an AKT inhibitor, can potentially help manage this condition .
Wirkmechanismus
- By inhibiting Akt, Miransertib interferes with critical cellular processes, including cell cycle progression, protein synthesis, and apoptosis .
- Therapeutic Potential : Miransertib shows promise in treating PI3K/AKT-driven tumors and conditions like Proteus syndrome .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .
Eigenschaften
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSWSSVIKDJME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miransertib HCl |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.